Positional Chlorine Isomerism Drives BET Bromodomain Selectivity: MS402 vs. Alternative Scaffolds
The 3-chloro-N-(4-methoxyphenyl)benzamide scaffold serves as the core of MS402, a BD1-selective BET bromodomain inhibitor. MS402 exhibits a 9.3-fold binding selectivity for BRD4(BD1) (Ki = 77 nM) over BRD4(BD2) (Ki = 718 nM) [1]. This selectivity profile is a direct function of the 3-chloro substitution pattern on the benzoyl ring coupled with the 4-aminocyclopentenyl extension—a scaffold geometry that cannot be replicated using regioisomeric 4-chloro or 2-chloro benzamide starting materials. In contrast, alternative BET inhibitor scaffolds such as (+)-JQ1 exhibit pan-BET inhibition without BD1/BD2 discrimination, demonstrating the unique pharmacological fingerprint derived from the 3-chloro positioning [1].
| Evidence Dimension | Binding affinity (Ki) for BET bromodomains |
|---|---|
| Target Compound Data | BRD4(BD1) Ki = 77 nM; BRD4(BD2) Ki = 718 nM (MS402 containing the 3-chloro-N-(4-methoxyphenyl)benzamide core) |
| Comparator Or Baseline | Comparator: (+)-JQ1 (pan-BET inhibitor lacking BD1/BD2 discrimination; structurally unrelated scaffold) |
| Quantified Difference | 9.3-fold selectivity for BRD4(BD1) over BRD4(BD2) with MS402 core; pan-BET profile for JQ1 |
| Conditions | Bromodomain binding assays with recombinant BRD4(BD1) and BRD4(BD2) proteins |
Why This Matters
Procurement of 3-chloro-N-(4-methoxyphenyl)benzamide enables synthesis of BD1-selective chemical probes; 4-chloro or 2-chloro regioisomers cannot access this selectivity fingerprint.
- [1] Che K, et al. BET N-terminal bromodomain inhibition selectively blocks Th17 cell differentiation and ameliorates colitis in mice. PNAS. 2017;114(11):2952-2957. View Source
